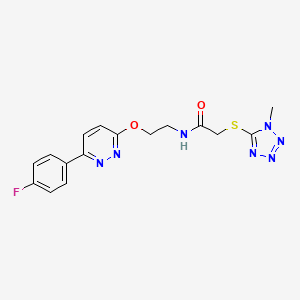
N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a complex structure with multiple functional groups, including a pyridazine ring, a fluorophenyl group, a tetrazole moiety, and a thioacetamide linkage
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyridazine Ring: Starting from a suitable precursor, such as 4-fluorobenzaldehyde, the pyridazine ring is constructed through a series of condensation and cyclization reactions.
Introduction of the Tetrazole Group: The tetrazole moiety is introduced via a [2+3] cycloaddition reaction between an azide and a nitrile compound.
Thioacetamide Linkage Formation: The final step involves coupling the pyridazine derivative with the tetrazole-thioacetamide intermediate under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods: For large-scale production, the synthesis may be optimized to improve yield and purity. This often involves:
Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to maximize efficiency.
Purification Techniques: Utilizing methods such as recrystallization, chromatography, or distillation to obtain the desired product with high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thioacetamide group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted derivatives depending on the reacting nucleophile or electrophile.
科学研究应用
N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets, such as enzymes or receptors.
Biological Studies: Used in studies to understand its effects on cellular processes and pathways.
Chemical Biology: Employed as a tool compound to probe the function of specific proteins or pathways in cells.
Industrial Applications: Potential use in the development of new materials or as a precursor in the synthesis of more complex molecules.
作用机制
The mechanism by which N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide exerts its effects involves its interaction with specific molecular targets. These targets may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on the cell surface or within cells, modulating signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression or replication.
相似化合物的比较
- N-(2-((6-(4-chlorophenyl)pyridazin-3-yl)oxy)ethyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide
- N-(2-((6-(4-bromophenyl)pyridazin-3-yl)oxy)ethyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide
Comparison:
- Structural Differences: The primary difference lies in the substituent on the phenyl ring (fluoro, chloro, bromo).
- Chemical Properties: These differences can affect the compound’s reactivity, solubility, and interaction with biological targets.
- Biological Activity: Variations in substituents can lead to differences in potency, selectivity, and overall biological activity.
N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties that may not be present in its analogs.
属性
IUPAC Name |
N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-2-(1-methyltetrazol-5-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN7O2S/c1-24-16(21-22-23-24)27-10-14(25)18-8-9-26-15-7-6-13(19-20-15)11-2-4-12(17)5-3-11/h2-7H,8-10H2,1H3,(H,18,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PERUSYNUEOVEDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 4-[(3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperazine-1-carboxylate](/img/structure/B2817414.png)

![ethyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-2-carboxylate dihydrochloride](/img/structure/B2817417.png)
![N-(2-fluorophenyl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2817420.png)
![3-(2-methoxyphenyl)-2,5-dimethyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2817421.png)
![2-(2,4-Dichlorophenoxy)-N-[4-(2-methoxyphenoxy)but-2-YN-1-YL]acetamide](/img/structure/B2817422.png)
![(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2817425.png)
![N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2817426.png)
![2-{[1-(3-methanesulfonylbenzoyl)azetidin-3-yl]oxy}-1,3-benzothiazole](/img/structure/B2817427.png)
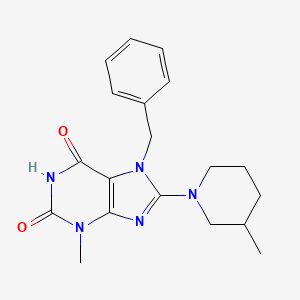
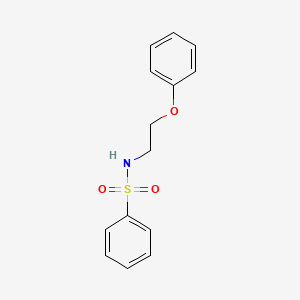
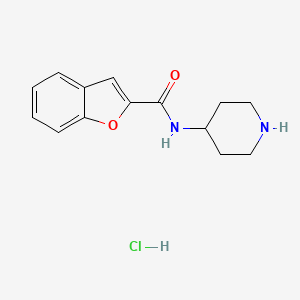
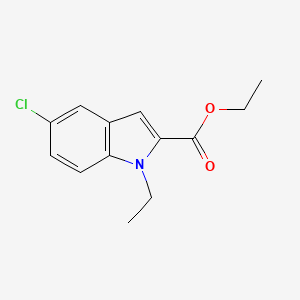
![3,4-diethoxy-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide](/img/structure/B2817434.png)
